N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide
Description
N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by an isoindoline nucleus, which is a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring
Properties
IUPAC Name |
N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)18-16-14-9-5-6-10-15(14)17(21)19(16)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQJSBFHUBJZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method involves using isopropanol (IPA) and water as solvents at reflux conditions, with SiO2-tpy-Nb as a catalyst. This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetic acid, while reduction may produce N-(2-benzyl-3-hydroxy-1H-isoindol-1-yl)acetamide.
Scientific Research Applications
N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of an acidic proton at the 2-position of the imide nitrogen allows for reactions such as aminomethylation. This compound can inhibit the proliferation of certain cancer cell lines by interfering with cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxo-1-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetamide
- N-(2-benzyl-3-hydroxy-1H-isoindol-1-yl)acetamide
- N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetic acid
Uniqueness
N-(2-benzyl-3-oxo-1H-isoindol-1-yl)acetamide is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
